6-Bromo-3-butoxy-2-fluorobenzaldehyde
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Overview
Description
6-Bromo-3-butoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C11H12BrFO2 It is a derivative of benzaldehyde, featuring bromine, fluorine, and butoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-butoxy-2-fluorobenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as n-butyllithium and diisopropylamine in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency, often using automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-butoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the alcohol.
Scientific Research Applications
6-Bromo-3-butoxy-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-butoxy-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The presence of bromine, fluorine, and butoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluorobenzaldehyde: Similar structure but lacks the butoxy group.
3-Bromo-2,6-difluorobenzaldehyde: Contains an additional fluorine atom.
6-Bromo-3-butoxybenzaldehyde: Lacks the fluorine atom.
Uniqueness
6-Bromo-3-butoxy-2-fluorobenzaldehyde is unique due to the combination of bromine, fluorine, and butoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H12BrFO2 |
---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
6-bromo-3-butoxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C11H12BrFO2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
HMUXOXSSGCJNAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)Br)C=O)F |
Origin of Product |
United States |
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